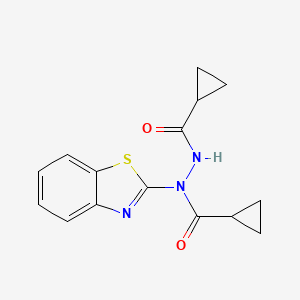

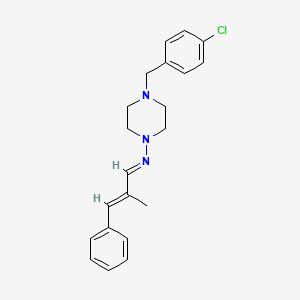

![molecular formula C23H29N3O2 B5588187 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide involves complex chemical reactions and precise conditions. Studies have detailed the synthesis of related heterocyclic derivatives, emphasizing the need for specific reactants, catalysts, and environmental conditions to achieve desired outcomes. For example, the synthesis and physicochemical characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were achieved through detailed synthetic routes involving NMR, IR spectroscopy, mass-spectrometry, and X-ray crystallography to determine structural characteristics (Zablotskaya et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide has been analyzed through various techniques, including crystallography and spectroscopy. These analyses reveal the conformational features and structural intricacies, essential for understanding the compound's chemical behavior and potential interactions (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide are crucial for its synthesis and modification. Research on related compounds has shown that various chemical reactions can be employed to achieve different structural modifications, impacting the compound's properties and potential applications. These reactions include cyclization, sulfonylation, and amination, each contributing to the compound's complexity and functionality (Liu et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide includes its synthesis and characterization, which are crucial for understanding its properties and potential applications. Studies have focused on developing methodologies for the high-yield synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This process has been optimized using Ag2CO3 as an optimal oxidant and [RhCp*Cl2]2 as an efficient catalyst. Both N-alkyl and N-aryl secondary benzamides have been applied as effective substrates, leading to the synthesis of polycyclic amides through oxidative coupling (Song et al., 2010).

Biological Activity

The compound and its derivatives have been synthesized and evaluated for various biological activities, including cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic effects. A series of derivatives was synthesized and found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds also demonstrated antimicrobial action, indicating the potential for a broad spectrum of pharmacological applications (Zablotskaya et al., 2013).

Chemical Reactions and Transformations

Research has also explored the chemical reactions and transformations involving N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide and its derivatives. For example, the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been studied to synthesize polycyclic amides. This synthesis approach provides a pathway to construct various O- or N-containing heterocycles, demonstrating the compound's versatility in organic synthesis (G. Song et al., 2010).

Antifungal and Antimicrobial Studies

The antifungal activity of N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide derivatives has been investigated, showing effectiveness against major pathogens responsible for important plant diseases. This research highlights the compound's potential use in developing new antifungal agents, which could have significant implications for agriculture and the pharmaceutical industry (Zhou Weiqun et al., 2005).

Eigenschaften

IUPAC Name |

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c27-23(20-6-8-22(9-7-20)26-14-16-28-17-15-26)24-11-3-12-25-13-10-19-4-1-2-5-21(19)18-25/h1-2,4-9H,3,10-18H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJCJFAMUTESI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl]-4-(morpholin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

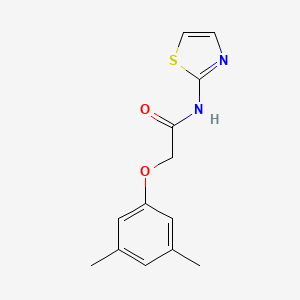

![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)

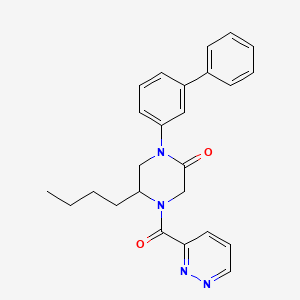

![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)

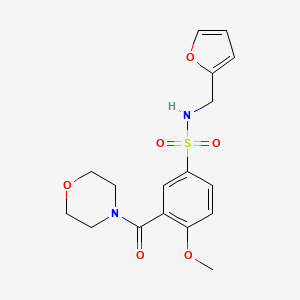

![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)